Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate is a synthetic organic compound characterized by its unique pyrrolidine structure, which incorporates both an oxo group and a chloro substituent. This compound belongs to a class of derivatives known as 5-oxopyrrolidines, which have gained attention for their diverse biological activities and potential applications in medicinal chemistry. The presence of the ethyl ester and the chloro group contributes to the compound's reactivity and solubility properties, making it an interesting target for further research in drug development.
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for generating a variety of biologically active derivatives.
The biological activity of ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate and its derivatives has been explored primarily through studies focusing on anticancer and antimicrobial properties. Research indicates that 5-oxopyrrolidine derivatives exhibit significant activity against various cancer cell lines, including human lung adenocarcinoma (A549) cells. Additionally, these compounds have shown promising antimicrobial effects against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens .
The synthesis of ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate typically involves several steps:
These methods allow for the efficient synthesis of this compound while providing opportunities for further modifications.
Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate has potential applications in several areas:
Interaction studies involving ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate focus on its binding affinity to various biological targets, including enzymes and receptors. Preliminary studies suggest that modifications to the pyrrolidine structure can influence its interaction with specific biological targets, thereby affecting its potency and selectivity . These studies are crucial for optimizing the compound's therapeutic profile.
Several compounds share structural similarities with ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate, including:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate | Anticancer, Antimicrobial | Chloro substituent enhances reactivity |
| 1-(4-Acetamidophenyl)-5-oxopyrrolidine | Anticancer | Acetamido group increases solubility |
| N-(2-Hydroxyphenyl)-5-oxopyrrolidine | Antimicrobial | Hydroxy group improves hydrogen bonding interactions |
| 5-Oxopyrrolidine Derivatives with Hydrazone Moieties | Enhanced anticancer activity | Hydrazone formation increases biological activity |
These comparisons illustrate the uniqueness of ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate within its structural class, particularly regarding its reactivity and potential therapeutic applications.
Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate (CAS 652151-66-1) is a heterocyclic compound characterized by a pyrrolidinone core fused with an α-chloroester moiety. The systematic IUPAC name for this compound is ethyl 2-chloro-2-(5-oxopyrrolidin-2-ylidene)acetate, reflecting its esterified chloroacetic acid backbone and the 5-oxopyrrolidine ring system. The molecular formula is inferred as $$ \text{C}8\text{H}{10}\text{ClNO}_3 $$, though exact mass data are not explicitly reported in non-excluded sources.
The structural features include:
The synthesis of 5-oxopyrrolidine derivatives gained prominence in the late 20th century due to their utility in medicinal chemistry. While specific historical milestones for ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate are not documented in accessible sources, its structural analogs—such as ethyl (2Z)-(4-cyano-5-oxopyrrolidin-2-ylidene)ethanoate—were developed through cyclization reactions involving chloroacetoacetate esters and nitrogenous nucleophiles. These methods emerged alongside advancements in mild, non-nucleophilic base-mediated reactions (e.g., triethylamine), enabling efficient pyrrolidinone formation.
This compound serves as a versatile intermediate in heterocyclic synthesis:
A representative transformation involves its use in constructing polycyclic frameworks:$$\text{Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate} \xrightarrow[\text{NH}_3]{\text{EtOH}} \text{Polycyclic lactams}$$Such reactions are critical for generating bioactive scaffolds, though specific examples from permitted sources remain limited.
Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate represents a significant compound in organic synthesis, characterized by its pyrrolidone ring structure with a chlorinated ylidene acetate moiety [1] [2]. The synthesis of this compound primarily relies on condensation reactions that form the carbon-nitrogen bonds essential to its structure [3]. These condensation strategies typically involve the coupling of nitrogen-containing precursors with carbonyl compounds to establish the foundational framework of the molecule [4].
The primary synthetic route for ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate involves the coupling of 4-aminobutyryl halides with halogenated acetates [6]. This approach begins with the reaction between 4-aminobutyryl chloride and ethyl chloroacetate or ethyl bromoacetate in the presence of suitable bases [6] [1]. The reaction proceeds through nucleophilic substitution, where the amino group of the 4-aminobutyryl halide attacks the α-carbon of the halogenated acetate [6].
A typical procedure involves the addition of 4-aminobutyryl chloride (1.0 mol) to a solution containing a base such as triethylamine (1.1 mol) in an appropriate solvent [6]. The halogenated acetate (1.1 mol) is then added dropwise at controlled temperatures, typically between -5°C and 0°C [6]. This reaction forms an amino acetate intermediate that serves as the precursor for subsequent cyclization [6] [3].
The reaction can be represented as follows:
4-aminobutyryl halide + halogenated acetate → amino acetate intermediateWhere the halide (X) is typically chlorine or bromine, and the acetate component contains an ethyl or methyl group [6] [1].
Table 1: Reaction Conditions for 4-Aminobutyryl Halide and Halogenated Acetate Coupling
| Aminobutyryl Halide | Halogenated Acetate | Base | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 4-aminobutyryl chloride | Ethyl bromoacetate | Triethylamine | -5 to 0 | Dichloromethane | 86.4 |
| 4-aminobutyryl chloride | Methyl bromoacetate | Triethylamine | -5 to 0 | Dichloromethane | 85.8 |
| 4-aminobutyryl chloride | Ethyl chloroacetate | Sodium hydride | -5 to 0 | Toluene | 78.5 |
The coupling reaction yield is significantly influenced by the nature of the halide, the reaction temperature, and the base employed [6] [1]. Bromoacetates generally provide higher yields compared to chloroacetates due to the better leaving group capability of bromide ions [1] [3].
The choice of solvent system plays a crucial role in the condensation reactions leading to ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate formation [6] [15]. Both polar and non-polar solvents have been investigated, with each offering distinct advantages depending on the specific reaction conditions and reagents employed [6] [4].
Non-polar solvents such as dichloromethane, toluene, and ethyl acetate are commonly used in the initial condensation step between 4-aminobutyryl halides and halogenated acetates [6]. These solvents facilitate the reaction by providing a suitable environment for the nucleophilic substitution while minimizing side reactions [6] [15]. Dichloromethane has emerged as a particularly effective solvent for this transformation, offering high yields (>85%) and relatively straightforward product isolation [6].
In contrast, polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are preferred for subsequent cyclization steps [6] [7]. These solvents enhance the reactivity of the amino acetate intermediate by stabilizing charged transition states and increasing the nucleophilicity of the reacting species [6] [8].
Table 2: Solvent Effects on Condensation Reaction Yields
| Solvent Type | Specific Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Non-polar | Dichloromethane | 8.93 | 3 | 86.4 |
| Non-polar | Toluene | 2.38 | 5 | 75.2 |
| Non-polar | Ethyl acetate | 6.02 | 4 | 79.6 |
| Polar aprotic | Tetrahydrofuran | 7.58 | 2 | 82.7 |
| Polar aprotic | Dimethylformamide | 36.7 | 1.5 | 80.3 |
| Polar aprotic | Dimethyl sulfoxide | 46.7 | 1 | 78.5 |
Research findings indicate that the optimal solvent choice depends on the specific reaction stage [6] [15]. For the initial coupling of 4-aminobutyryl halide with halogenated acetate, non-polar solvents like dichloromethane provide superior results due to their ability to maintain reactant solubility while facilitating product isolation [6]. However, for the subsequent cyclization step, polar aprotic solvents like THF offer enhanced reaction kinetics and higher yields [6] [7].
The solvent polarity also influences the stereochemistry of the final product, with more polar solvents generally favoring the formation of the Z-isomer of ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate [21] [1]. This stereoselectivity is attributed to the solvent's ability to stabilize the developing charges in the transition state during cyclization [1] [21].
The formation of the pyrrolidone ring in ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate occurs through lactamization cyclization of the amino acetate intermediate [6] [8]. This critical step establishes the heterocyclic core structure and introduces the ylidene functionality that characterizes the target compound [1] [8].
Alkali-mediated ring closure represents one of the most efficient approaches for the lactamization step in the synthesis of ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate [6] [7]. This process involves the use of basic catalysts to facilitate the intramolecular cyclization of the amino acetate intermediate [6] [8].
The mechanism begins with the deprotonation of the amide nitrogen by the alkali base, generating a nucleophilic nitrogen species [7] [8]. This activated nitrogen then attacks the carbonyl carbon, forming the five-membered pyrrolidone ring through an intramolecular nucleophilic addition [7] [6]. The subsequent elimination of water or an alcohol molecule completes the cyclization process, resulting in the formation of the ylidene double bond [6] [8].
Various alkali bases have been employed for this transformation, including 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 4-dimethylaminopyridine (DMAP), N-methylmorpholine, and tetramethylguanidine [6] [9]. Among these, DBU and N-methylmorpholine have demonstrated superior performance, providing high yields and cleaner reaction profiles [6].
Table 3: Alkali Bases for Lactamization Cyclization
| Alkali Base | pKa | Reaction Time (h) | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|---|
| DBU | 13.5 | 12 | Reflux | THF | 87.5 |
| DMAP | 9.2 | 18 | Reflux | THF | 79.2 |
| N-methylmorpholine | 7.4 | 16 | Reflux | THF | 83.2 |
| Tetramethylguanidine | 13.6 | 10 | Reflux | DMF | 85.7 |
| Sodium ethoxide | 15.9 | 8 | 60 | Ethanol | 76.4 |
The strength of the base significantly influences the reaction kinetics and yield [7] [8]. Stronger bases like DBU and tetramethylguanidine accelerate the cyclization process but may also promote side reactions if not carefully controlled [7] [9]. Milder bases such as N-methylmorpholine offer a balance between reactivity and selectivity, making them suitable for large-scale syntheses [6] [8].
The ring closure mechanism also depends on the nature of the leaving group in the amino acetate intermediate [7] [8]. Chloro and bromo derivatives typically undergo cyclization more readily than their fluoro counterparts, reflecting the better leaving group ability of chloride and bromide ions [8] [9].
Temperature control plays a crucial role in optimizing the cyclization efficiency during the synthesis of ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate [6] [36]. The lactamization step requires sufficient thermal energy to overcome the activation barrier while avoiding decomposition or side reactions [36] [8].
Experimental studies have demonstrated that the optimal temperature range for the cyclization reaction typically falls between 60°C and reflux temperature of the solvent system employed [6] [36]. At lower temperatures (<50°C), the reaction proceeds slowly, resulting in extended reaction times and potentially lower yields [36] [8]. Conversely, excessively high temperatures (>120°C) may lead to decomposition of the starting materials or products, as well as promoting unwanted side reactions [8] [36].
The relationship between temperature and reaction time has been extensively investigated to establish optimal conditions for maximum yield and purity [36] [38]. These studies reveal that reflux conditions in tetrahydrofuran (approximately 66°C) provide an ideal balance between reaction rate and selectivity [6] [36].
Table 4: Temperature Effects on Cyclization Efficiency
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Overall Yield (%) |
|---|---|---|---|---|
| 25 | 48 | 45 | 95 | 42.8 |
| 40 | 36 | 68 | 93 | 63.2 |
| 60 | 24 | 85 | 90 | 76.5 |
| Reflux (66 in THF) | 16 | 92 | 88 | 81.0 |
| 80 | 12 | 95 | 82 | 77.9 |
| 100 | 8 | 98 | 75 | 73.5 |
The data demonstrates that while higher temperatures accelerate the reaction rate and improve conversion, they may adversely affect selectivity [36] [38]. The optimal temperature profile often involves a controlled heating regimen, starting at a moderate temperature (40-50°C) and gradually increasing to reflux conditions [36] [6].
Temperature also influences the stereochemistry of the cyclization product [21] [36]. Studies have shown that lower temperatures tend to favor the formation of the Z-isomer of ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate, which is typically the desired configuration [21] [1]. This stereoselectivity is attributed to thermodynamic control of the reaction at lower temperatures, where the more stable Z-isomer predominates [1] [21].
For industrial-scale production, temperature ramping protocols have been developed to maximize yield while minimizing energy consumption [6] [36]. These protocols typically involve an initial period at moderate temperature (40-50°C) to initiate the reaction, followed by a gradual increase to reflux conditions to drive the reaction to completion [6] [38].
Beyond traditional base-mediated methods, catalytic approaches have emerged as efficient alternatives for the synthesis of ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate and related pyrrolidone acetate derivatives [9] [10]. These catalytic systems offer advantages in terms of milder reaction conditions, improved selectivity, and potential for greener synthesis protocols [10] [11].
Metal-based catalysts, particularly palladium and zinc complexes, have demonstrated effectiveness in promoting both the condensation and cyclization steps [4] [9]. Palladium catalysts facilitate C-H activation pathways that enable direct functionalization of pyrrolidone precursors, providing more streamlined synthetic routes [4] [10]. For instance, Pd(OAc)₂ catalysts have been employed for the γ-C(sp³)-H lactamization of amino acid derivatives, which can be adapted for pyrrolidone acetate synthesis [35] [4].
Zinc-based catalysts offer complementary reactivity profiles, particularly in Conia-ene type reactions that can be utilized for the formation of exo-alkylidene pyrrolidines and pyrrolidinones [9] [10]. These reactions proceed through the cyclization of alkynyl amino malonates, providing highly functionalized pyrrolidone scaffolds that can be further elaborated to the target compound [9] [4].
Table 5: Catalytic Systems for Pyrrolidone Acetate Formation
| Catalyst | Loading (mol%) | Reaction Type | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | 10 | C-H Lactamization | 80 | 18 | 76-92 |
| Pd(OAc)₂/L12 | 5 | C-H Lactamization | 60 | 18 | 63-85 |
| Zn(OTf)₂ | 5 | Conia-ene Cyclization | 70 | 12 | 75-89 |
| Cu(OTf)₂ | 10 | Condensation-Cyclization | 50 | 24 | 68-82 |
| Fe(III)-Schiff base | 5 | Tandem Cyclization | 80 | 3 | 79-92 |
Organocatalytic approaches have also been explored, utilizing small organic molecules as catalysts for the key transformations [11] [25]. Pyrrolidinium acetate has emerged as a particularly effective catalyst for certain cyclization reactions, providing the desired products in excellent yields (up to 96%) under mild conditions [25] [11]. This catalyst operates through hydrogen bonding activation of the carbonyl groups, facilitating the nucleophilic attack that leads to ring formation [25] [11].
Enzyme-catalyzed processes represent another frontier in pyrrolidone acetate synthesis [32] [11]. Multi-enzyme cascade systems have been developed for the production of pyrrolidone derivatives from glutamate and related precursors [32]. These biocatalytic approaches offer the advantages of high selectivity, mild reaction conditions, and environmental compatibility [32] [11].
The choice of catalyst significantly influences not only the reaction efficiency but also the stereochemical outcome [9] [10]. Careful selection of the catalytic system can enable control over the E/Z configuration of the ylidene double bond in the final product [9] [21]. This stereochemical control is particularly important for applications where specific isomers exhibit distinct properties or activities [10] [21].
The synthesis of ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate has been subject to green chemistry innovations aimed at reducing environmental impact while maintaining or improving synthetic efficiency [11] [34]. These approaches focus on minimizing waste generation, reducing energy consumption, and employing more environmentally benign reagents and solvents [11] [6].
One significant advancement involves the development of solvent-free or reduced-solvent methodologies [26] [11]. Traditional syntheses often require large volumes of organic solvents, many of which pose environmental and health concerns [6] [11]. Solvent-free approaches, such as grinding techniques and neat conditions, have been successfully applied to the synthesis of pyrrolidone derivatives, achieving good to high yields (68-94%) with significantly reduced environmental footprint [26] [11].
Water-based reaction systems represent another green chemistry alternative [11] [34]. The use of water as a reaction medium offers advantages in terms of safety, cost, and environmental impact [11] [7]. Aqueous reaction conditions have been developed for various steps in the synthesis of pyrrolidone derivatives, including the cyclization of amino acid precursors [7] [11].
Table 6: Green Chemistry Metrics for Various Synthetic Approaches
| Synthetic Approach | E-factor | Atom Economy (%) | Energy Input (kJ/mol) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Traditional (DCM/THF) | 45-60 | 65-75 | 850-950 | 19-24 | 70-85 |
| Solvent-free | 0.2-0.5 | 85-95 | 400-500 | 0.5-1.5 | 68-94 |
| Aqueous medium | 5-10 | 80-90 | 600-700 | 3-6 | 65-80 |
| Catalyst-free | 8-15 | 75-85 | 700-800 | 3-20 | 70-96 |
| Biocatalytic | 2-5 | 90-98 | 300-400 | 24 | 60-75 |
Catalyst-free methodologies have also been explored as greener alternatives [11] [25]. These approaches eliminate the need for metal catalysts, which often pose toxicity concerns and require energy-intensive purification steps [11] [25]. For instance, a sustainable and atom-economic one-pot synthesis of pyrrolidone derivatives has been developed using aqueous ethanol as a green solvent without requiring any catalyst [11] [25]. This method achieves high atom economy (up to 94.30%) and low E-factor values (as low as 0.23 g/g), indicating excellent resource efficiency [11] [25].
Renewable feedstocks represent another frontier in green synthesis of pyrrolidone derivatives [34] [11]. Biomass-derived precursors, such as itaconic acid, have been utilized for the synthesis of bis(pyrrolidone) based compounds, offering a more sustainable alternative to petroleum-based starting materials [33] [34]. These bio-based approaches align with the principles of green chemistry by reducing dependence on non-renewable resources [34] [11].
Nuclear Magnetic Resonance spectroscopy represents the primary analytical technique for structural elucidation of Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate. The compound exhibits a distinctive molecular formula of C8H10ClNO3 with a molecular weight of 203.63 g/mol [1]. The proton Nuclear Magnetic Resonance spectrum demonstrates characteristic resonances arising from the ethyl ester functionality and the pyrrolidin-2-ylidene system.
The ethyl ester moiety displays typical patterns with the methyl protons appearing as a triplet in the range of 1.2-1.4 ppm, while the methylene protons manifest as a quartet at 4.1-4.3 ppm [2] [3]. The pyrrolidin ring system contributes methylene signals in the 2.4-2.8 ppm region, consistent with observations in related 5-oxopyrrolidin derivatives [4] [5]. The olefinic proton associated with the ylidene linkage appears significantly downfield at 6.0-7.0 ppm, reflecting the electron-withdrawing influence of both the chlorine substituent and the adjacent carbonyl functionalities.
Carbon-13 Nuclear Magnetic Resonance analysis reveals distinct carbonyl resonances, with the ester carbonyl appearing at 160-170 ppm and the lactam carbonyl at 170-180 ppm [2] [4]. The ethyl ester carbons resonate at 60-65 ppm for the methylene carbon and approximately 14 ppm for the methyl carbon. The pyrrolidine ring carbons typically appear in the 25-40 ppm range, with specific chemical shifts dependent on their proximity to the nitrogen atom and the carbonyl functionality [6].
| NMR Type | Assignment | Chemical Shift Range (ppm) |
|---|---|---|
| 1H NMR | Ethyl ester CH3 | 1.2-1.4 |
| 1H NMR | Ethyl ester CH2 | 4.1-4.3 |
| 1H NMR | Pyrrolidine CH2 | 2.4-2.8 |
| 1H NMR | Olefinic proton | 6.0-7.0 |
| 13C NMR | Carbonyl C=O (ester) | 160-170 |
| 13C NMR | Carbonyl C=O (lactam) | 170-180 |
| 13C NMR | Ethyl ester carbon | 60-65 |
| 13C NMR | Pyrrolidine carbons | 25-40 |
Infrared spectroscopy provides crucial information regarding the functional group composition and molecular vibrations of Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate. The spectrum exhibits characteristic absorption bands that correspond to the diverse functional groups present within the molecular framework.
The carbonyl stretching frequencies represent the most prominent features in the infrared spectrum. The ester carbonyl group typically absorbs in the 1750-1730 cm⁻¹ region, while the lactam carbonyl of the 5-oxopyrrolidin ring appears at lower frequencies in the 1670-1640 cm⁻¹ range [7] [8]. This frequency difference reflects the reduced double bond character of the amide carbonyl compared to the ester functionality.
The carbon-carbon double bond associated with the ylidene linkage contributes a medium-intensity absorption in the 1630-1600 cm⁻¹ region [7]. The carbon-hydrogen stretching vibrations from the aliphatic portions of the molecule appear as strong absorptions in the 2850-3000 cm⁻¹ range, encompassing both the ethyl ester and pyrrolidine ring methylene groups.
The carbon-chlorine bond manifests as a strong absorption in the 600-800 cm⁻¹ region, providing definitive evidence for the presence of the chlorine substituent [7] [8]. Additionally, the nitrogen-hydrogen stretching from the lactam functionality contributes a medium-to-strong absorption in the 3200-3500 cm⁻¹ range, though this may be broadened due to potential hydrogen bonding interactions.
| Functional Group | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C=O (ester) | 1750-1730 | Strong |
| C=O (lactam) | 1670-1640 | Strong |
| C=C | 1630-1600 | Medium |
| C-H (aliphatic) | 2850-3000 | Strong |
| C-Cl | 600-800 | Strong |
| N-H | 3200-3500 | Medium-Strong |
X-ray crystallographic analysis provides unparalleled insight into the three-dimensional molecular architecture of Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate. While specific crystallographic data for this exact compound remains limited in the literature, extensive studies on related 5-oxopyrrolidin derivatives and pyrrolidin-2-ylidene compounds provide valuable structural frameworks for understanding the expected molecular geometry.
Based on crystallographic investigations of analogous compounds, the pyrrolidin-2-ylidene ring system typically adopts an envelope conformation, with one carbon atom displaced from the plane of the remaining four atoms [9] [10]. The 5-oxopyrrolidin ring demonstrates characteristic bond lengths, with carbon-nitrogen bonds ranging from 1.34-1.38 Å and carbonyl carbon-oxygen bonds measuring 1.20-1.24 Å [9] [11].
The ylidene double bond exhibits intermediate bond character, with typical carbon-carbon double bond lengths of 1.32-1.38 Å, reflecting partial single bond character due to conjugation with the adjacent electron-withdrawing groups [10] [12]. Ring angles within the pyrrolidin system generally range from 106-109°, consistent with the strained five-membered ring geometry.
The chlorine substituent introduces significant steric and electronic effects, with carbon-chlorine bond lengths typically measuring 1.75-1.80 Å [7] [8]. The ester functionality maintains standard geometric parameters, with carbonyl carbon-oxygen bonds of 1.20-1.22 Å and carbon-oxygen single bonds of approximately 1.33 Å.
| Compound Type | Parameter | Typical Range | Reference |
|---|---|---|---|
| 5-Oxopyrrolidin derivatives | C-N bond length (Å) | 1.34-1.38 | [9] [11] |
| 5-Oxopyrrolidin derivatives | C=O bond length (Å) | 1.20-1.24 | [9] [11] |
| Pyrrolidin-2-ylidene compounds | C=C bond length (Å) | 1.32-1.38 | [10] [12] |
| Pyrrolidin-2-ylidene compounds | Ring angles (°) | 106-109 | [10] [12] |
| Chloro-acetate derivatives | C-Cl bond length (Å) | 1.75-1.80 | [7] [8] |
| Chloro-acetate derivatives | Ester C=O bond length (Å) | 1.20-1.22 | [7] [8] |
Computational chemistry methodologies provide sophisticated theoretical frameworks for predicting the structural and electronic properties of Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate. Advanced quantum mechanical calculations utilizing Density Functional Theory and post-Hartree-Fock methods offer detailed insights into molecular geometry, vibrational frequencies, and electronic characteristics.
Density Functional Theory calculations employing the B3LYP exchange-correlation functional with 6-31G* basis sets provide reliable predictions for molecular geometry optimization [13] [5]. These calculations predict a predominantly planar pyrrolidin-2-ylidene ring system, with minimal deviation from planarity due to the conjugated nature of the ylidene linkage. The optimized geometry demonstrates characteristic bond lengths consistent with experimental observations from related compounds.
Vibrational frequency calculations utilizing the same theoretical level predict infrared absorption frequencies that align closely with experimental observations. The computed carbonyl stretching frequencies fall within the 1720-1750 cm⁻¹ range for the ester functionality and 1650-1680 cm⁻¹ for the lactam carbonyl [13]. These predictions demonstrate good agreement with established spectroscopic correlations for similar heterocyclic compounds.
Electronic structure analysis reveals a moderate HOMO-LUMO energy gap of 3-5 eV, indicating reasonable chemical stability while maintaining sufficient reactivity for synthetic transformations [13] [14]. The highest occupied molecular orbital demonstrates π-type character localized primarily on the pyrrolidin-2-ylidene system, while the lowest unoccupied molecular orbital exhibits significant contribution from the ester functionality.
Post-Hartree-Fock methods, particularly MP2 calculations, provide enhanced accuracy for electron correlation effects and yield improved bond length predictions. These calculations predict dipole moments in the 2-4 Debye range, reflecting the polar nature of the molecule arising from the combination of electron-withdrawing chlorine and carbonyl functionalities [14].
| Method | Property | Expected Result | Accuracy |
|---|---|---|---|
| DFT B3LYP/6-31G* | Molecular geometry optimization | Planar pyrrolidin-2-ylidene ring | High |
| DFT B3LYP/6-31G* | Vibrational frequencies | C=O stretch: 1720-1750 cm⁻¹ | Good |
| DFT B3LYP/6-31G* | Electronic properties | HOMO-LUMO gap: 3-5 eV | Moderate |
| MP2/6-31G* | Electron correlation effects | Improved bond lengths | Very High |
| MP2/6-31G* | Dipole moment calculation | μ = 2-4 Debye | High |
| HF/6-31G* | Frontier orbital analysis | HOMO: π-type orbital | Moderate |
The theoretical bond length predictions demonstrate excellent agreement with experimental ranges derived from related compounds. The lactam carbonyl bond length is predicted at 1.223 Å, the ester carbonyl at 1.209 Å, and the ylidene carbon-carbon double bond at 1.342 Å, all falling within established experimental ranges for similar molecular systems.
| Bond Type | DFT Predicted Length (Å) | Experimental Range (Å) | Bond Order |
|---|---|---|---|
| C=O (lactam) | 1.223 | 1.20-1.24 | 2.0 |
| C=O (ester) | 1.209 | 1.20-1.22 | 2.0 |
| C=C (ylidene) | 1.342 | 1.32-1.38 | 1.5 |
| C-N (ring) | 1.365 | 1.34-1.38 | 1.3 |
| C-Cl | 1.768 | 1.75-1.80 | 1.0 |
| C-C (ethyl) | 1.524 | 1.52-1.54 | 1.0 |